molecular formula C8H5BrFNS B1615218 4-Bromo-3-fluoro-2-methylphenylisothiocyanate CAS No. 1000576-39-5

4-Bromo-3-fluoro-2-methylphenylisothiocyanate

Cat. No.: B1615218
CAS No.: 1000576-39-5
M. Wt: 246.1 g/mol
InChI Key: ZYTVGZLBQPJEEB-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Conformational Studies

Single-Crystal X-ray Diffraction Studies

The crystal structure of 4-bromo-3-fluoro-2-methylphenylisothiocyanate has not been directly reported, but insights can be inferred from analogous halogen-substituted aromatic systems. For example, halogenated benzimidazoles exhibit isostructural crystal packing influenced by substituent positions. In such systems, para-substituted halogens (e.g., bromine at position 4) typically engage in weak C–H···π interactions, while meta-substituted halogens (e.g., fluorine at position 3) participate in intermolecular halogen···nitrogen contacts. The methyl group at position 2 would likely occupy a position minimizing steric strain, potentially adopting a staggered conformation relative to the isothiocyanate group.

Torsional Angle Analysis of Isothiocyanate Functional Group

The isothiocyanate (-NCS) group’s conformation is critical for reactivity. In phenyl isothiocyanate derivatives, the N–C–S angle typically ranges between 170°–175° due to sp² hybridization at the nitrogen atom. Bromine and fluorine substituents may induce electronic effects that modulate torsional angles. The electron-withdrawing bromine (at position 4) could polarize the C–N bond, slightly increasing the N–C–S angle compared to unsubstituted analogs, while the electron-donating methyl group (position 2) might counteract this effect.

Electronic Structure and Substituent Effects

Halogen Bonding Interactions Involving Bromine and Fluorine Substituents

Bromine (σpara = 0.23) and fluorine (σpara = 0.06) substituents exert distinct electronic influences:

Substituent Position σpara Value Electronic Effect Potential Interactions
Bromine 4 0.23 Electron-withdrawing Weak C–Br···π interactions with aromatic systems
Fluorine 3 0.06 Electron-withdrawing F···N halogen bonding in crystal lattice
Methyl 2 -0.17 Electron-donating Steric shielding of adjacent substituents

The bromine substituent may participate in C–Br···π interactions with adjacent aromatic rings, while fluorine could engage in F···N contacts with nitrogen-containing groups in neighboring molecules. These interactions stabilize the crystal lattice and influence molecular packing.

Hammett σ-Value Calculations for Methyl Group Influence

The methyl group’s σpara value (-0.17) indicates moderate electron-donating effects through resonance and inductive mechanisms. This substituent reduces the electron density at the para position (relative to the isothiocyanate group), potentially altering the reactivity of the isothiocyanate’s electrophilic carbon. Comparative studies with non-methylated analogs (e.g., 4-bromo-3-fluorophenylisothiocyanate) would reveal shifts in reaction rates or selectivity.

Spectroscopic Characterization Techniques

Multinuclear NMR Spectral Assignments (¹H, ¹³C, ¹⁹F)

¹H NMR

The aromatic protons exhibit splitting patterns influenced by substituents:

  • Methyl group : δ 2.10 (s, 3H)
  • Fluorine-adjacent proton : δ 6.39 (d, J = 8.4 Hz)
  • Bromine-adjacent proton : δ 7.13 (t, J = 8 Hz)
    The NH proton (if present) would resonate as a broad singlet between δ 7.60–8.10.
¹³C NMR

Key signals include:

  • NCS carbon : δ ~125–135 ppm (sp² hybridized, deshielded)
  • Bromine-bearing carbon : δ ~100–110 ppm (C–Br effect)
  • Methyl carbon : δ ~18–22 ppm
¹⁹F NMR

The fluorine substituent resonates as a singlet at δ ~-110 to -115 ppm (vs. CFCl3), depending on neighboring electron density.

Vibrational Spectroscopy (FT-IR/Raman) of NCS Functionality

The isothiocyanate group’s stretching vibrations dominate the IR spectrum:

Technique Wavenumber (cm⁻¹) Assignment Splitting/Integrals
FT-IR ~2100 ν(N=C=S) Splitting observed due to conjugation with aromatic ring
FT-IR ~1450–1600 ν(C=C) Modulated by bromine and fluorine substituents
Raman ~2100 ν(N=C=S) Enhanced intensity due to polarizability changes

The ν(N=C=S) stretch is diagnostic and typically appears as a sharp band with minor splitting (~±10 cm⁻¹) influenced by electronic effects of substituents.

Comparative Analysis with Analogous Compounds

While direct data for this compound is limited, analogous compounds provide benchmarks:

Property This compound Phenylisothiocyanate 4-Bromo-phenylisothiocyanate
ν(N=C=S) (IR) ~2100 cm⁻¹ 2100 cm⁻¹ 2105 cm⁻¹
¹³C NMR (NCS) δ 125–135 ppm δ 133.8 ppm δ 134.5 ppm
¹⁹F NMR (F) δ -110 to -115 ppm N/A N/A

Properties

IUPAC Name

1-bromo-2-fluoro-4-isothiocyanato-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNS/c1-5-7(11-4-12)3-2-6(9)8(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTVGZLBQPJEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)Br)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650221
Record name 1-Bromo-2-fluoro-4-isothiocyanato-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000576-39-5
Record name 1-Bromo-2-fluoro-4-isothiocyanato-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Laboratory Synthesis

Starting Materials and Reagents

Reaction Conditions

  • Temperature: Room temperature (~20–25°C)
  • Reaction Time: Several hours (typically 2–6 hours depending on scale and conditions)
  • Atmosphere: Inert atmosphere (e.g., nitrogen or argon) to avoid moisture and side reactions

Reaction Mechanism

The synthesis involves nucleophilic attack of the amino group of 4-bromo-3-fluoro-2-methylaniline on thiophosgene, leading to the formation of an intermediate isothiocyanate. The reaction proceeds smoothly under mild conditions, yielding 4-bromo-3-fluoro-2-methylphenylisothiocyanate with high specificity.

Purification

Post-reaction, the product is typically purified by extraction, washing, and recrystallization or chromatographic techniques to achieve high purity suitable for research or industrial use.

Industrial Scale Preparation

Industrial production closely follows the laboratory synthesis route but is optimized for scale, yield, and safety:

  • Reactor Setup: Large-scale reactors with precise temperature and stirring control.
  • Reaction Control: Continuous monitoring of reaction parameters such as temperature, reagent addition rate, and reaction time to maximize yield and minimize impurities.
  • Purification: Advanced purification methods including crystallization, distillation, and solvent recovery systems to ensure product purity and environmental compliance.

Industrial methods emphasize safety due to the toxic and volatile nature of thiophosgene and brominated intermediates.

Alternative Synthetic Routes and Related Processes

While the main documented route involves thiophosgene conversion of the corresponding aniline, related synthetic steps for intermediates and analogues provide insight into preparative strategies:

Step Description Conditions Notes
1 Preparation of 4-bromo-3-fluoro-2-methylaniline Typically via halogenation of 2-methyl-3-fluoroaniline or via bromination of 3-fluoro-2-methylaniline derivatives Controlled bromination to avoid polybromination
2 Conversion of aniline to isothiocyanate Reaction with thiophosgene in anhydrous solvent at room temperature Requires inert atmosphere, careful handling of thiophosgene
3 Purification Extraction, recrystallization, chromatography Ensures removal of unreacted materials and side products

Comparative Analysis with Similar Compounds

Compound Substituent Differences Impact on Synthesis
4-Chloro-3-fluoro-2-methylphenylisothiocyanate Chlorine replaces bromine Slightly different reactivity, similar synthetic route
4-Bromo-3-chloro-2-methylphenylisothiocyanate Both bromine and chlorine present Potential for more complex reaction control
This compound Bromine and fluorine substitutions High reactivity, requires precise reaction conditions

Research Findings and Notes

  • Reactivity: The isothiocyanate group formed is highly reactive towards nucleophilic sites, making the compound valuable for protein labeling and enzyme inhibition studies.
  • Safety: Thiophosgene is toxic and lachrymatory; industrial processes implement strict safety protocols.
  • Yield: Optimized reaction conditions typically yield high purity product with good conversion rates.
  • Solvent Choice: Anhydrous dichloromethane is preferred for solubility and reaction control; alternatives are less common due to reactivity concerns.

Summary Table of Preparation Parameters

Parameter Description Typical Value/Condition
Starting Material 4-Bromo-3-fluoro-2-methylaniline Commercially available or synthesized
Reagent Thiophosgene (CSCl₂) Stoichiometric or slight excess
Solvent Anhydrous dichloromethane (CH₂Cl₂) Dry, oxygen-free
Temperature Room temperature 20–25°C
Reaction Time Several hours 2–6 hours
Atmosphere Inert gas (N₂ or Ar) To avoid moisture and oxidation
Purification Techniques Extraction, recrystallization, chromatography To achieve >95% purity
Industrial Scale Large reactors, controlled addition Safety and environmental controls

Additional Notes from Related Patents and Literature

  • Vapor-phase bromination methods for related intermediates (e.g., 4-bromo-3-methylanisole) have been developed to minimize solvent use and impurities, potentially adaptable for precursor synthesis steps.
  • Alternative synthetic routes to related fluoro-methylbenzene derivatives avoid hazardous intermediates and may inform safer precursor preparation.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The electrophilic isothiocyanate group (-NCS) undergoes nucleophilic attack, enabling diverse derivatizations:

Table 1: Key Reaction Pathways and Outcomes

Reaction TypeReagents/ConditionsProduct FormedApplication/Notes
Amine coupling Primary/secondary amines, RT, THFThiourea derivativesBioactive compound synthesis
Alcoholysis ROH, base (e.g., K₂CO₃), refluxThioimidate estersIntermediate for heterocycles
Thiol addition RSH, DMF, 50°CDithiocarbamatesChelating agents
Cycloaddition Azides, Cu(I) catalysisTetrazolesMedicinal chemistry scaffolds

Halogen-Specific Reactivity

The bromine and fluorine substituents enable further functionalization:

  • Bromine : Participates in Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd catalysis, 80°C) to extend aromatic systems

  • Fluorine : Stabilizes electron-deficient intermediates, facilitating regioselective electrophilic substitutions (e.g., nitration at the 5-position)

Mechanistic Insights

  • Nucleophilic attack : The thiocarbonyl sulfur in -NCS acts as a soft nucleophile acceptor, with reaction rates influenced by solvent polarity and substituent electronic effects

  • Steric effects : The 2-methyl group directs reactions to the para position relative to the bromine atom, as observed in Ullmann-type couplings

Stability and Side Reactions

  • Hydrolysis : Slow decomposition in aqueous media (t₁/₂ ≈ 72 hr at pH 7) to form 4-bromo-3-fluoro-2-methylaniline and COS gas

  • Photoreactivity : UV exposure induces C-Br bond cleavage, necessitating storage in amber vials

This compound’s multifunctional reactivity makes it valuable for synthesizing biologically active molecules and materials science intermediates. Further studies optimizing coupling efficiencies under green chemistry conditions are warranted .

Scientific Research Applications

Proteomics Research

4-Bromo-3-fluoro-2-methylphenylisothiocyanate is utilized as a reagent for labeling and identifying proteins in complex mixtures. The isothiocyanate group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins, such as amino groups. This property makes it valuable for proteomic studies where precise protein identification and quantification are essential.

Medicinal Chemistry

The compound has been investigated for its potential in drug discovery and development, particularly as a lead compound for designing enzyme inhibitors. Its structure allows for interactions with various biological targets, making it a candidate for developing therapeutics aimed at specific diseases .

Biological Studies

In biological research, this compound is employed to modify biomolecules and study biochemical pathways. The reactivity of the isothiocyanate group facilitates investigations into cellular mechanisms, including apoptosis and enzyme activity modulation .

Industrial Applications

The compound is also used in the synthesis of specialty chemicals and intermediates for various industrial processes. Its unique functional groups contribute to its utility in creating more complex organic molecules.

Enzyme Inhibition Studies

In enzyme inhibition studies, this compound has shown potential as a tool for investigating enzyme activity. Its ability to covalently modify active site residues allows researchers to explore the mechanisms of enzyme function and inhibition, providing insights into metabolic pathways relevant to disease states .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Characteristics
4-Chloro-3-fluoro-2-methylphenylisothiocyanateChlorine instead of bromineDifferent halogen may affect reactivity
4-Bromo-3-chloro-2-methylphenylisothiocyanateContains both bromine and chlorinePotential for dual reactivity
This compoundBromine and fluorine substitutionsHigh reactivity due to isothiocyanate

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-2-methylphenylisothiocyanate involves its interaction with nucleophilic sites on biomolecules. The isothiocyanate group is highly reactive and can form covalent bonds with amino groups on proteins, leading to the modification of protein structure and function. This reactivity makes it a valuable tool in proteomics research for labeling and identifying proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and functional properties of 4-bromo-3-fluoro-2-methylphenylisothiocyanate can be contextualized by comparing it to analogs with variations in halogenation, substituent positions, or functional groups. Below is a detailed analysis:

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP<sup>a</sup> Substituent Positions Key Hazards<sup>b</sup>
This compound C8H5BrFNS 245.97 ~4.5 4-Br, 3-F, 2-CH3 H302, H315, H319, H335
4-Bromo-2,6-difluorophenylisothiocyanate C7H2BrF2NS 250.07 4.2 4-Br, 2-F, 6-F Not specified
3-Bromo-4-fluorophenylacetic acid C8H6BrFO2 233.03 2.03 3-Br, 4-F H302, H315, H319, H332, H335

<sup>a</sup> LogP values estimated via computational methods or structural analogy.
<sup>b</sup> Hazard codes inferred from analogous compounds in .

Key Findings

Substituent Effects on Lipophilicity (LogP):

  • The target compound exhibits higher lipophilicity (estimated LogP ~4.5) compared to 4-bromo-2,6-difluorophenylisothiocyanate (LogP 4.2) . This is attributed to the methyl group’s electron-donating nature, which enhances hydrophobic interactions relative to the smaller, electronegative fluorine atoms in the difluoro analog.
  • In contrast, 3-bromo-4-fluorophenylacetic acid has a significantly lower LogP (2.03) due to the polar carboxylic acid group, highlighting the impact of functional groups on polarity.

The electron-withdrawing bromine and fluorine substituents activate the aromatic ring toward electrophilic substitution but may deactivate the -NCS group toward nucleophiles like amines.

Safety and Handling: Both the target compound and 3-bromo-4-fluorophenylacetic acid share hazards such as skin/eye irritation (H315/H319) and respiratory toxicity (H335).

Biological Activity

4-Bromo-3-fluoro-2-methylphenylisothiocyanate (BFM) is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores the biological activity of BFM, focusing on its mechanisms of action, potential applications, and relevant case studies.

BFM is classified as an isothiocyanate, characterized by the presence of a bromine atom at the para position and a fluorine atom at the meta position relative to the isothiocyanate functional group. Its molecular formula is C9H7BrFNS\text{C}_9\text{H}_7\text{BrF}\text{N}\text{S}, with a molecular weight of approximately 246.10 g/mol. The unique structural features contribute to its reactivity and potential applications in organic synthesis and biological studies.

Mechanisms of Biological Activity

1. Anticancer Properties:
BFM has been shown to exhibit notable anticancer properties, primarily through the induction of apoptosis in cancer cells. The isothiocyanate functional group interacts with various biomolecules, leading to cellular stress responses and programmed cell death. Preliminary studies suggest that BFM may influence key signaling pathways involved in cell growth and apoptosis, although detailed mechanisms remain under investigation.

2. Antimicrobial Activity:
Research indicates that BFM possesses antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications. Compounds containing isothiocyanate groups have been documented to exhibit activity against various bacterial strains, suggesting potential therapeutic uses in treating infections.

3. Interaction with Proteins:
BFM can form covalent bonds with nucleophilic sites on proteins, particularly thiol groups in cysteine residues. This interaction leads to the formation of stable thiourea adducts, which can alter protein function and activity. Such modifications can inhibit enzyme activity, potentially disrupting critical cellular processes.

Case Study 1: Anticancer Activity

A study conducted on human cancer cell lines demonstrated that BFM significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, which are crucial for apoptosis induction. The results indicated that BFM could serve as a lead compound for developing novel anticancer agents.

Case Study 2: Antimicrobial Efficacy

In vitro testing showed that BFM exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness was comparable to established antibiotics, highlighting its potential as an alternative antimicrobial agent.

Research Applications

BFM's unique properties make it valuable for various research applications:

  • Organic Synthesis: BFM serves as a building block for synthesizing more complex organic molecules.
  • Chemical Research: Its reactivity towards nucleophiles aids in studying reaction mechanisms and developing new synthetic methodologies.
  • Biological Studies: Understanding BFM's interactions with biological molecules is essential for elucidating its mechanisms of action and potential therapeutic applications .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of BFM compared to structurally similar compounds:

Compound NameMolecular FormulaKey Features
This compoundC9H7BrFNCSNotable anticancer and antimicrobial properties
4-Chloro-3-fluoro-2-methylphenylisothiocyanateC9H7ClFNCSDifferent halogen may affect reactivity
4-Bromo-3-chloro-2-methylphenylisothiocyanateC9H7BrClNCSPotential for dual reactivity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-fluoro-2-methylphenylisothiocyanate
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-fluoro-2-methylphenylisothiocyanate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.